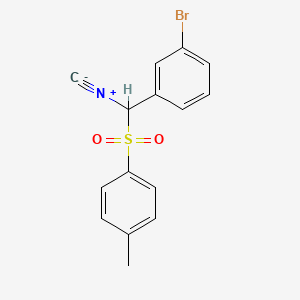

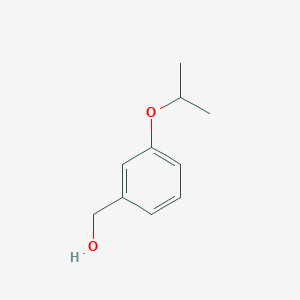

1-Bromo-3-(isocyano(tosyl)methyl)benzene

Descripción general

Descripción

1-Bromo-3-(isocyano(tosyl)methyl)benzene, also known as 1-Bromo-3-isocyanatomethylbenzene, is a versatile organic compound with a variety of applications in organic synthesis and scientific research. This compound has been used in the synthesis of various organic compounds and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Synthesis of Isocyanides

“1-Bromo-3-(isocyano(tosyl)methyl)benzene” can be used in the synthesis of isocyanides . The reaction involves dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 min . This method offers several advantages including increased synthesis speed, relatively mild conditions, and rapid access to large numbers of functionalized isocyanides .

Green Chemistry

The new approach of synthesising dehydrative isocyanides from formamides is significantly more environmentally-friendly than prior methods . This makes “1-Bromo-3-(isocyano(tosyl)methyl)benzene” a valuable compound in the field of green chemistry .

Medicinal Chemistry

Isocyanides have carved out a niche in the ecological systems probably thanks to their metal coordinating properties . They have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds .

Coordination Chemistry

Isocyanides have been used in technical applications as ligands in coordination chemistry . They are considered as an unconventional pharmacophore especially useful as a metal coordinating warhead .

Pharmaceuticals

“1-Bromo-3-(isocyano(tosyl)methyl)benzene” is used in various areas such as pharmaceuticals. Its versatile nature allows it to be applied in the development of new drugs.

Materials Science

This compound is also used in materials science. Its unique properties make it a valuable compound in the development of new materials.

Organic Synthesis

“1-Bromo-3-(isocyano(tosyl)methyl)benzene” is used in organic synthesis. It can be used to synthesize a wide range of organic compounds.

Drug Discovery

The isocyanide functional group is considered in the design of future drugs . The hope is to convince the skeptical medicinal chemists of the isocyanide potential in many areas of drug discovery .

Propiedades

IUPAC Name |

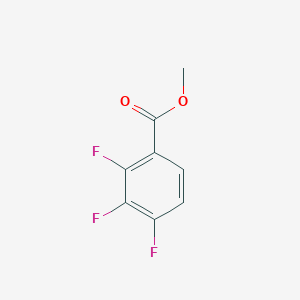

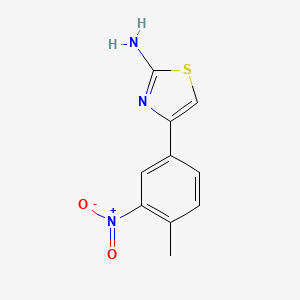

1-bromo-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWQTDDROHVAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Br)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378084 | |

| Record name | 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(isocyano(tosyl)methyl)benzene | |

CAS RN |

655256-70-5 | |

| Record name | 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)